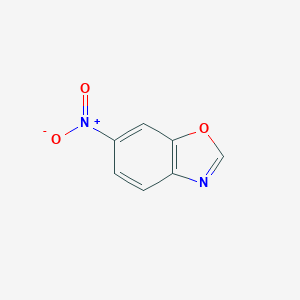

6-Nitro-1,3-benzoxazole

Description

BenchChem offers high-quality 6-Nitro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNESGHWUVLNAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383427 | |

| Record name | 6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17200-30-5 | |

| Record name | 6-Nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17200-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Nitro-1,3-benzoxazole: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The benzoxazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its derivatives are known to exhibit potent pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2] Within this important class of molecules, 6-Nitro-1,3-benzoxazole serves as a crucial intermediate, providing a versatile platform for the synthesis of more complex, biologically active compounds.[3][4] The presence of the nitro group at the 6-position not only influences the electronic properties of the benzoxazole ring system but also offers a synthetic handle for further chemical transformations, making it a valuable building block for drug discovery and development professionals.[5]

This technical guide provides a comprehensive overview of 6-Nitro-1,3-benzoxazole, including its chemical identity, synthesis protocols, and its role as a precursor in the development of novel therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

IUPAC Name: 6-nitro-1,3-benzoxazole

Alternative Names: 6-Nitrobenzo[d]oxazole

CAS Number: 17200-30-5

The structural and key physicochemical properties of 6-Nitro-1,3-benzoxazole are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₃ | [6] |

| Molecular Weight | 164.12 g/mol | [6] |

| Appearance | White to light yellow crystalline solid | [7][8] |

| Melting Point | 150-152 °C | [8][9] |

| Purity | Typically ≥98% | [8] |

Synthesis of 6-Nitro-1,3-benzoxazole and its Derivatives

The synthesis of the benzoxazole ring system can be achieved through several methodologies, most commonly involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[10] For the synthesis of 2-substituted-6-nitro-1,3-benzoxazoles, the logical starting material is 2-amino-5-nitrophenol. The following protocol is a well-established method for the synthesis of a representative 2-substituted-6-nitro-1,3-benzoxazole, which can be adapted for other derivatives.

Experimental Protocol: Synthesis of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole

This protocol is based on the procedure described by Bruno et al. (2002) for the synthesis of similar chromophores.[11]

Reaction Scheme:

Caption: Synthesis of a 2-substituted-6-nitro-1,3-benzoxazole derivative.

Materials and Reagents:

-

2-amino-5-nitrophenol

-

p-Toluic acid

-

Polyphosphoric acid (PPA)

-

Ethanol (for recrystallization)

Procedure:

-

To a reaction vessel, add 2-amino-5-nitrophenol (1.0 equivalent) and p-toluic acid (1.0 equivalent).

-

Add polyphosphoric acid (PPA) in sufficient quantity to ensure efficient stirring of the reaction mixture.

-

Heat the reaction mixture to 150 °C with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from ethanol to yield the final product, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole.[11]

Causality Behind Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA serves as both a solvent and a dehydrating agent, facilitating the condensation reaction between the carboxylic acid and the aminophenol to form the oxazole ring.[11]

-

Heat (150 °C): The elevated temperature is necessary to overcome the activation energy of the cyclization and dehydration steps.[11]

-

Recrystallization from Ethanol: This purification technique is effective for removing unreacted starting materials and by-products, resulting in a product of high purity.[11]

Applications in Drug Development

6-Nitro-1,3-benzoxazole is a valuable building block in the synthesis of a wide range of pharmaceutical compounds due to its versatile molecular structure.[8] The nitro group can be readily reduced to an amino group, which can then be further functionalized, while the benzoxazole core itself is a key pharmacophore in many biologically active molecules.[12]

Role as a Precursor to Bioactive Molecules

The 6-nitrobenzoxazole moiety is found in various compounds investigated for their therapeutic potential. For instance, derivatives of 6-nitro-1,3-benzoxazole have been explored for their antiproliferative and antibacterial activities.[13] The electron-withdrawing nature of the nitro group can significantly influence the biological activity of the parent molecule.[14]

Hypothetical Signaling Pathway: Microtubule Disruption by a Nitro-Aromatic Compound

While a specific signaling pathway directly targeted by 6-Nitro-1,3-benzoxazole is not extensively documented, the mechanism of action of other nitro-aromatic anticancer agents can provide a plausible model. For example, some nitro-containing compounds have been shown to act as microtubule-targeting agents.[15] These agents disrupt the dynamics of microtubule polymerization and depolymerization, which is crucial for cell division.[16] This disruption leads to mitotic arrest and ultimately induces apoptosis in cancer cells.

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]

- 6. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. 2-Amino-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 10. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 6-Nitro-1,3-benzoxazole-2-carboxylic acid|RUO [benchchem.com]

- 13. Benzoxazole synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. ijpbs.com [ijpbs.com]

- 16. mdpi.com [mdpi.com]

Authored by: Senior Application Scientist, Gemini Division

An In-Depth Technical Guide to 6-Nitro-1,3-benzoxazole

Abstract: This technical guide provides a comprehensive overview of 6-Nitro-1,3-benzoxazole (CAS No: 17200-30-5), a pivotal heterocyclic compound. We delve into its fundamental molecular and physicochemical properties, established synthetic methodologies, and principles of its spectroscopic characterization. The document further explores its significant applications as a versatile building block in drug discovery, agrochemical development, and materials science. Safety protocols, handling procedures, and optimal storage conditions are also detailed to ensure its effective and safe utilization in a research and development setting.

Core Molecular Profile and Physicochemical Properties

6-Nitro-1,3-benzoxazole is an aromatic organic compound characterized by a benzene ring fused to an oxazole ring, with a nitro group substituted at the 6-position.[1] This electron-withdrawing nitro group significantly influences the molecule's reactivity and photophysical properties, making it a valuable intermediate in organic synthesis.

The core identifiers and physicochemical properties of 6-Nitro-1,3-benzoxazole are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₃ | [2][3][4][5] |

| Molecular Weight | 164.12 g/mol | [2][3][4][5] |

| CAS Number | 17200-30-5 | [2][3][4][6] |

| EINECS Number | 200-258-5 | [2][5][6] |

| Appearance | White crystalline solid to light yellow powder | [2] |

| Melting Point | 150-152 °C (Note: Some sources report 174-177 °C) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide | [2] |

| pKa (Predicted) | -2.05 ± 0.30 | [2] |

| Topological Polar Surface Area | 71.8 Ų | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Synthesis and Chemical Reactivity

The synthesis of the benzoxazole scaffold can be achieved through various strategies, most commonly involving the condensation of an o-aminophenol with a suitable electrophile.[7]

Primary Synthetic Routes

-

Condensation from 2-Amino-5-nitrophenol: The most direct and logical synthesis of 6-Nitro-1,3-benzoxazole involves the cyclocondensation of 2-amino-5-nitrophenol. This reaction typically employs a one-carbon source, such as formic acid or triethyl orthoformate, often in the presence of an acid catalyst like polyphosphoric acid (PPA), to facilitate the dehydration and ring closure. This approach is analogous to the synthesis of related 2-substituted 6-nitrobenzoxazoles.[8]

-

Direct Nitration of Benzoxazole: Another viable route is the electrophilic nitration of a parent benzoxazole ring. The reaction of benzoxazole with a mixture of nitric acid and sulfuric acid predominantly yields the 6-nitro derivative, as the benzoxazole ring system directs nitration to the C6-position.[1]

Caption: Primary synthetic routes to 6-Nitro-1,3-benzoxazole.

Experimental Protocol: Synthesis from 2-Amino-5-nitrophenol

The following protocol outlines a representative procedure for the synthesis of 6-Nitro-1,3-benzoxazole via cyclocondensation.

Materials:

-

2-Amino-5-nitrophenol

-

Triethyl orthoformate

-

Hydrochloric acid (catalytic amount)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitrophenol in an excess of triethyl orthoformate.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product will precipitate. Isolate the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove impurities.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to yield pure 6-Nitro-1,3-benzoxazole.

Spectroscopic Characterization

While specific spectral data for 6-Nitro-1,3-benzoxazole is not widely published, its structure allows for the confident prediction of key spectroscopic features based on data from analogous compounds.[8][9]

-

¹H NMR: The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The proton at C7 (adjacent to the oxygen) would likely appear as a doublet. The proton at C5 (adjacent to the nitro group) would appear as a doublet of doublets, and the proton at C4 would appear as a doublet. The strong electron-withdrawing effect of the nitro group will cause these protons to be deshielded, shifting their signals downfield.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The carbon atoms bonded to the nitro group (C6) and within the oxazole ring (C2) will be significantly influenced and readily identifiable.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong, characteristic absorption bands for the nitro group, typically around 1530-1500 cm⁻¹ (asymmetric stretch) and 1350-1330 cm⁻¹ (symmetric stretch). Additional key peaks would include those for the C=N stretch of the oxazole ring (approx. 1650 cm⁻¹) and the aromatic C-O-C stretch.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at an m/z value of 164.02, corresponding to the monoisotopic mass of the compound.[5]

Applications in Research and Development

The unique electronic properties and reactive sites of 6-Nitro-1,3-benzoxazole make it a highly sought-after intermediate in multiple scientific domains.[10]

-

Pharmaceutical Synthesis: It serves as a crucial scaffold for the development of novel therapeutic agents.[10] The benzoxazole core is a privileged structure in medicinal chemistry, and derivatives have shown a wide range of biological activities, including anthelmintic properties.[1][7] The nitro group can be readily reduced to an amine, providing a synthetic handle for further functionalization in drug discovery programs.

-

Agrochemical Industry: The compound is a key building block in the synthesis of modern agrochemicals, including pesticides, herbicides, and insecticides, contributing to crop protection.[10]

-

Materials Science: 6-Nitro-1,3-benzoxazole is used to create organic dyes and functional polymers.[2] The significant π-conjugation and the presence of the electron-withdrawing nitro group impart nonlinear optical (NLO) properties, making its derivatives candidates for advanced materials.[8]

Caption: Application pathways of 6-Nitro-1,3-benzoxazole.

Safety, Handling, and Storage

Due to its chemical nature, proper safety protocols must be observed when handling 6-Nitro-1,3-benzoxazole.

-

Hazard Identification: The compound is classified as an irritant.[2] Contact with skin and eyes may cause irritation, and inhalation of dust should be avoided.[2] It is an organic compound with potential toxicity and should be handled with care.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11] Operations that may generate dust should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the compound away from strong oxidizing agents and sources of high heat or ignition to mitigate fire and explosion risks.[2][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] The compound should be kept under an inert atmosphere at room temperature for long-term stability.[2][5]

Conclusion

6-Nitro-1,3-benzoxazole is a high-value chemical intermediate with a well-defined molecular structure and versatile reactivity. Its utility spans from the synthesis of life-saving pharmaceuticals and essential agrochemicals to the development of next-generation optical materials. A thorough understanding of its properties, synthetic pathways, and safety requirements is essential for leveraging its full potential in scientific research and industrial applications.

References

-

ChemBK. (2024). 6-NITRO-1,3-BENZOXAZOLE. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Introducing 6-Nitro-1,3-benzoxazole: A Versatile Chemical Compound for Various Applications. Retrieved from [Link]

-

Sunway Pharm Ltd. 6-Nitro-1,3-benzoxazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. PubChem Compound Summary for CID 5473489. Retrieved from [Link]

-

WorldOfChemicals. (2025). Why 6-Nitro-1,3-Benzoxazole is Crucial for Pharmaceutical Synthesis. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]

-

PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]

-

Springer. (n.d.). A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. chembk.com [chembk.com]

- 3. 6-Nitro-1,3-benzoxazole - CAS:17200-30-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry | Semantic Scholar [semanticscholar.org]

- 8. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility and Stability of 6-Nitro-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Nitro-1,3-benzoxazole is a heterocyclic compound of significant interest in pharmaceutical and chemical research, primarily serving as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability.[1] This guide provides a comprehensive technical overview of the solubility profile and stability characteristics of 6-Nitro-1,3-benzoxazole. We will delve into its solubility in various solvent systems, its intrinsic stability, and its degradation pathways under forced conditions. This document is intended to be a vital resource for researchers, enabling the development of robust formulations, stable storage conditions, and reliable analytical methods.

Introduction: The Chemical Identity of 6-Nitro-1,3-benzoxazole

6-Nitro-1,3-benzoxazole, also known as 6-nitrobenzo[d]oxazole, is an organic compound featuring a benzene ring fused to an oxazole ring, with a nitro group substituted at the 6-position.[2][3][4] This structural arrangement, particularly the presence of the electron-withdrawing nitro group and the benzoxazole core, dictates its chemical reactivity and physical properties.

Table 1: Core Properties of 6-Nitro-1,3-benzoxazole

| Property | Value | References |

| CAS Number | 17200-30-5 | [5][6] |

| Molecular Formula | C₇H₄N₂O₃ | [6] |

| Molecular Weight | 164.12 g/mol | [3][6] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 150-152 °C | [5] |

Solubility Profile: A Key Parameter for Application

The solubility of 6-Nitro-1,3-benzoxazole is a critical factor for its application in synthesis and formulation. Understanding its behavior in different solvents is paramount for reaction kinetics, purification, and the development of liquid formulations.

Qualitative Solubility

Published data indicates that 6-Nitro-1,3-benzoxazole exhibits moderate solubility in polar organic solvents and has limited solubility in water.

This solubility pattern is consistent with its molecular structure: a largely aromatic and moderately polar molecule. The benzoxazole and nitro functionalities introduce polarity, allowing for interaction with polar solvents, while the benzene ring contributes to its affinity for organic media.

Quantitative Solubility (Predicted)

Table 2: Predicted Quantitative Solubility of 6-Nitro-1,3-benzoxazole at Ambient Temperature (25 °C)

| Solvent | Dielectric Constant (Approx.) | Polarity | Predicted Solubility (mg/mL) | Rationale |

| Water | 80.1 | High | < 1 | Limited hydrogen bonding capability and large non-polar surface area. |

| Methanol | 32.7 | High | 10 - 50 | Good hydrogen bonding and polarity match. |

| Ethanol | 24.5 | High | 10 - 50 | Similar to methanol, a common solvent for recrystallization. |

| Acetone | 20.7 | Medium | > 50 | Good polarity match without the steric hindrance of longer-chain alcohols. |

| Acetonitrile | 37.5 | Medium | > 50 | Aprotic polar solvent, effective at solvating polar organic molecules. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | > 100 | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | 9.1 | Low | 5 - 20 | Moderate solubility due to dipole-dipole interactions. |

| Toluene | 2.4 | Low | < 5 | Poor polarity match. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following outlines a robust method for determining the equilibrium solubility of 6-Nitro-1,3-benzoxazole.

Protocol 1: Equilibrium Solubility Determination by HPLC-UV

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Nitro-1,3-benzoxazole to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, acetone).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer can be used.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 4.2).

-

Quantify the concentration of 6-Nitro-1,3-benzoxazole by comparing the peak area to a standard calibration curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Stability Profile and Degradation Pathways

The intrinsic stability of 6-Nitro-1,3-benzoxazole and its susceptibility to degradation under various stress conditions are critical for determining its shelf-life, appropriate storage conditions, and for the development of stability-indicating analytical methods. Forced degradation studies are instrumental in identifying potential degradation products and elucidating degradation pathways.

Overview of Forced Degradation

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[7] This helps to identify likely degradation products and understand the intrinsic stability of the molecule.[8] The standard stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[8]

Figure 1: General workflow for forced degradation studies of 6-Nitro-1,3-benzoxazole.

Hydrolytic Degradation

The benzoxazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The most probable degradation pathway involves the cleavage of the oxazole ring.

-

Acidic and Basic Conditions: The hydrolysis of the benzoxazole ring is a known reaction, typically initiated by protonation of the nitrogen atom under acidic conditions, followed by nucleophilic attack of water.[2] Under basic conditions, direct nucleophilic attack of a hydroxide ion on the C2 carbon of the oxazole ring can also lead to ring opening.[2] This results in the formation of a 2-aminophenol derivative.[2]

Caption: Plausible hydrolytic degradation pathway of 6-Nitro-1,3-benzoxazole.

Oxidative Degradation

Nitroaromatic compounds can be susceptible to oxidation, although the electron-withdrawing nature of the nitro group can deactivate the aromatic ring towards electrophilic attack. However, the benzoxazole ring system may be more susceptible.

-

Potential Pathways: Oxidation with agents like hydrogen peroxide could potentially lead to the formation of N-oxides or hydroxylation of the aromatic ring. The exact degradation products would need to be identified through LC-MS analysis.

Photolytic Degradation

Many nitroaromatic compounds are known to be photolabile. Exposure to UV or visible light can induce photochemical reactions.

-

Potential Pathways: Possible photodegradation pathways could involve the reduction of the nitro group to a nitroso or amino group, or photorearrangement reactions. The specific products would depend on the wavelength of light and the presence of other reactive species.

Thermal Degradation

6-Nitro-1,3-benzoxazole is a solid with a relatively high melting point, suggesting good thermal stability under normal storage conditions. However, at elevated temperatures, decomposition can occur.

-

Potential Pathways: Thermal decomposition of benzoxazole-containing polymers is known to produce carbon monoxide, carbon dioxide, and hydrogen cyanide through fragmentation of the heterocyclic ring.[9] For 6-Nitro-1,3-benzoxazole, decomposition could also involve reactions of the nitro group.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately quantifying 6-Nitro-1,3-benzoxazole and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.

The Principle of a Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities.

Recommended HPLC-UV Method

Based on methods for similar nitroaromatic and benzoxazole compounds, a reverse-phase HPLC method is recommended.

Table 3: Proposed HPLC Method Parameters for 6-Nitro-1,3-benzoxazole Analysis

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) | A gradient elution may be necessary to resolve all degradation products. The acid modifier improves peak shape and suppresses ionization. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) | The aromatic system of 6-Nitro-1,3-benzoxazole provides strong UV absorbance. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

Protocol for Forced Degradation Sample Analysis

Protocol 2: HPLC Analysis of Stressed Samples

-

Sample Preparation:

-

Hydrolysis: Prepare solutions of 6-Nitro-1,3-benzoxazole in 0.1 N HCl and 0.1 N NaOH. Heat at a specified temperature (e.g., 60-80 °C) for a defined period. Neutralize the samples before injection.

-

Oxidation: Prepare a solution of the compound in a mixture of water/acetonitrile and 3% hydrogen peroxide. Keep at room temperature for a specified period.

-

Thermal: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period. Dissolve in a suitable solvent before injection.

-

Photolytic: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

HPLC Analysis:

-

Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Peak Purity and Mass Balance:

-

Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples.

-

Calculate the mass balance to account for the parent compound and all degradation products.

-

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.

Caption: Workflow for the identification of degradation products using LC-MS.

Conclusion and Recommendations

6-Nitro-1,3-benzoxazole is a moderately stable compound, with its primary liability being the hydrolytic cleavage of the benzoxazole ring under both acidic and basic conditions. Its solubility in common organic solvents is adequate for most synthetic and formulation purposes.

For researchers and drug development professionals working with 6-Nitro-1,3-benzoxazole, the following recommendations are crucial:

-

Storage: The compound should be stored in a cool, dry, and dark place to minimize thermal and photolytic degradation. It should be protected from strong acids and bases.

-

Formulation: For liquid formulations, careful consideration of the pH and the choice of a non-aqueous or buffered solvent system is necessary to prevent hydrolysis.

-

Analytical Monitoring: A validated, stability-indicating reverse-phase HPLC method should be employed for all quantitative analyses to ensure accurate measurement of the active compound and to monitor for the presence of any degradation products.

This guide provides a foundational understanding of the solubility and stability of 6-Nitro-1,3-benzoxazole. It is imperative that specific, in-house experimental data be generated to fully characterize this compound for any given application, ensuring the quality, safety, and efficacy of the final product.

References

- US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google P

-

6-NITRO-1,3-BENZOXAZOLE - ChemBK. (URL: [Link])

- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (URL: not available)

-

(PDF) Benzoxazole derivatives: design, synthesis and biological evaluation - ResearchGate. (URL: [Link])

-

AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. - Journal of Emerging Technologies and Innovative Research. (URL: [Link])

- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (URL: not available)

-

The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles - ResearchGate. (URL: [Link])

- Introducing 6-Nitro-1,3-benzoxazole: A Versatile Chemical Compound for Various Applic

-

(PDF) Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - ResearchGate. (URL: [Link])

-

Forced Degradation – A Review. (URL: [Link])

-

Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches - MDPI. (URL: [Link])

-

(PDF) 6-Nitro-1,3-benzoxazole-2(3H)-thione - ResearchGate. (URL: [Link])

-

(PDF) Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation - ResearchGate. (URL: [Link])

-

Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC - NIH. (URL: [Link])

-

The NMR data of compounds 1-3 and 6 (J in Hz). - ResearchGate. (URL: [Link])

-

Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC - PubMed Central. (URL: [Link])

-

2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - NIH. (URL: [Link])

- Journal of Pharmaceutical Research Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. (URL: not available)

-

Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril - ResearchGate. (URL: [Link])

-

A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations | Request PDF - ResearchGate. (URL: [Link])

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. (URL: [Link])

-

Degradation of antibiotic activity during UV/H2O2 advanced oxidation and photolysis in wastewater effluent - PubMed. (URL: [Link])

-

Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed. (URL: [Link])

-

6-NITRO-1,3-BENZOXAZOLE Two Chongqing Chemdad Co. (URL: [Link])

- A Comparative Spectroscopic Analysis of 6-Amino-1,3-benzodioxole-5-carbaldehyde and its Nitro Analogue - Benchchem. (URL: not available)

-

IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC - NIH. (URL: [Link])

-

Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (URL: [Link])

-

Thermal degradation of nitrocellurose at low temperature - ResearchGate. (URL: [Link])

-

Theoretical study on the thermal decomposition mechanism of 2-nitro-[2][5][10]triazolo[1,5-a][2][8][11]triazine-5,7-diamine - PubMed. (URL: [Link])

-

Comparison of the degradation of p-hydroxybenzoic acid in aqueous solution by several oxidation processes - PubMed. (URL: [Link])

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate. (URL: [Link])

-

Benzoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Photodegradation of the aminoazobenzene acid orange 52 by three advanced oxidation processes: UV/H2O2, UV/TiO2 and VIS/TiO2 - ResearchGate. (URL: [Link])

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (URL: not available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 4. 886360-96-9 CAS MSDS (2-BUTYL-6-NITRO-1,3-BENZOXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 6-Nitro-1,3-benzoxazole and its Precursors

Executive Summary

6-Nitro-1,3-benzoxazole is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, serving as a foundational building block for a wide range of functional molecules.[1][2] This guide provides an in-depth exploration of the scientifically established synthetic pathways to this important compound. While direct synthesis from p-nitrobenzoate and urea is not a prominently documented or validated route in contemporary chemical literature, this whitepaper elucidates a robust and reliable multi-step strategy. The core of this approach is the synthesis of the critical intermediate, 2-amino-5-nitrophenol, which is subsequently cyclized to form the target benzoxazole ring. This document furnishes detailed experimental protocols, mechanistic insights, and process optimization data, designed for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the 6-Nitro-1,3-benzoxazole Scaffold

The benzoxazole nucleus is a "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds.[3][4][5] Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][6][7] The introduction of a nitro group at the 6-position significantly modulates the molecule's electronic profile, often enhancing its biological efficacy or providing a chemical handle for further synthetic transformations.[8][9] This makes 6-Nitro-1,3-benzoxazole and its derivatives highly sought-after targets in synthetic organic chemistry.

This guide focuses on a validated and reproducible synthetic strategy, moving from readily available starting materials to the key intermediate, 2-amino-5-nitrophenol, and culminating in the formation of the 6-nitro-1,3-benzoxazole ring system.

Foundational Synthetic Strategy: A Validated Multi-Step Pathway

The most reliable methods for constructing the benzoxazole ring involve the intramolecular cyclization of an o-aminophenol derivative.[3][10][11] Our core strategy, therefore, centers on the preparation and subsequent cyclization of 2-amino-5-nitrophenol. This approach can be logically dissected into two primary stages:

-

Stage I: Synthesis of the Key Intermediate, 2-Amino-5-nitrophenol. This stage leverages the reaction of o-aminophenol with urea to form a stable benzoxazolone intermediate, which is then nitrated and hydrolyzed.

-

Stage II: Cyclization to form the 6-Nitro-1,3-benzoxazole Ring. The synthesized 2-amino-5-nitrophenol is condensed with a suitable one-carbon electrophile (e.g., a carboxylic acid or its derivative) to yield the final product.

The overall workflow is depicted below.

Caption: Overall synthetic workflow for 6-Nitro-1,3-benzoxazole.

Stage I Protocol: Synthesis of 2-Amino-5-nitrophenol

This stage is a well-established, three-step process that provides the crucial precursor in good overall yield.[12][13] An alternative method involves protecting the amine in o-aminophenol with acetic anhydride to form 2-methylbenzoxazole, followed by nitration and hydrolysis.[14][15] However, the urea-based method is presented here for its cost-effectiveness and operational simplicity.

Step 1: Cyclocondensation of o-Aminophenol with Urea

Causality: The reaction of o-aminophenol with urea is a cyclocondensation that forms the stable intermediate, 2-benzoxazolone. Urea acts as a phosgene equivalent, providing the carbonyl carbon for the cyclization. This step protects both the amino and hydroxyl groups in a single, stable ring system, directing the subsequent nitration reaction to the desired position on the benzene ring.

Experimental Protocol:

-

Reagent Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-aminophenol and urea.

-

Reaction: Heat the mixture to the specified temperature and maintain for the required duration. The reaction proceeds as a melt.

-

Work-up: After cooling, the solidified mass is triturated with water, filtered, washed thoroughly with cold water to remove unreacted urea, and dried to yield crude 2-benzoxazolone.

| Parameter | Value | Source |

| Molar Ratio (o-aminophenol:urea) | 1.00 : 1.05 | [12][13] |

| Temperature | 115 °C | [12] |

| Reaction Time | 1.5 hours | [12] |

| Expected Yield | >90% | [13] |

Step 2: Nitration of 2-Benzoxazolone

Causality: The benzoxazolone ring is an ortho-, para-directing group. Nitration with a mixture of nitric and sulfuric acids (mixed acid) introduces a nitro group onto the aromatic ring. The primary product is the 6-nitro derivative due to steric hindrance at the 4-position and electronic factors. Careful temperature control is critical to prevent over-nitration and decomposition.

Experimental Protocol:

-

Dissolution: Add 2-benzoxazolone to concentrated sulfuric acid in a flask, maintaining a low temperature with an ice bath.

-

Nitration: Add the nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed the specified limit.

-

Quenching: After the reaction is complete, carefully pour the mixture onto crushed ice.

-

Isolation: The precipitated product, 6-nitro-2-benzoxazolone, is collected by filtration, washed with copious amounts of cold water until the washings are neutral, and dried.[16]

| Parameter | Value | Source |

| Solvent | Concentrated H₂SO₄ | [12][16] |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | [12] |

| Temperature | 35-45 °C | [16] |

| Reaction Time | 2 hours | [12] |

| Expected Yield | ~90% | [13] |

Step 3: Alkaline Hydrolysis of 6-Nitro-2-benzoxazolone

Causality: The final step to obtain the key intermediate is the hydrolysis of the cyclic carbamate (oxazolone) ring. This is achieved under basic conditions, typically with aqueous sodium hydroxide, at elevated temperatures. The reaction opens the ring to yield the sodium salt of 2-amino-5-nitrophenol, which upon neutralization precipitates the desired product.

Experimental Protocol:

-

Hydrolysis: Suspend 6-nitro-2-benzoxazolone in water and add a solution of sodium hydroxide.

-

Heating: Heat the mixture to reflux until the reaction is complete (as monitored by TLC).

-

Neutralization: Cool the reaction mixture and carefully acidify with an acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7.

-

Isolation: The precipitated 2-amino-5-nitrophenol is collected by filtration, washed with water, and dried.[12]

| Parameter | Value | Source |

| Reagent | Aqueous NaOH or Na₃PO₄ | [12][16] |

| Temperature | 105 °C | [12] |

| Reaction Time | 2.5 hours | [12] |

| Overall Yield (from o-aminophenol) | 73-80% | [12][13] |

Stage II Protocol: Cyclization to 6-Nitro-1,3-benzoxazole

With 2-amino-5-nitrophenol in hand, the final step is the formation of the oxazole ring through condensation with a one-carbon electrophile. The choice of this electrophile determines the substituent at the 2-position of the benzoxazole ring.

Method: Condensation with a Carboxylic Acid

Causality: This is a widely used, robust method for synthesizing 2-substituted benzoxazoles.[3][17][18] The reaction of 2-amino-5-nitrophenol with a carboxylic acid, such as p-toluic acid, in the presence of a strong dehydrating agent and catalyst like polyphosphoric acid (PPA), proceeds in two stages. First, the amino group is acylated by the carboxylic acid to form an o-hydroxy anilide intermediate. Second, PPA facilitates an intramolecular cyclodehydration to form the final benzoxazole ring.[9]

Caption: Mechanism of PPA-catalyzed benzoxazole formation.

Experimental Protocol (Example: Synthesis of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole):

-

Reagent Setup: In a round-bottom flask, thoroughly mix 2-amino-5-nitrophenol, p-toluic acid, and polyphosphoric acid (PPA).[9]

-

Reaction: Heat the viscous mixture with stirring at the specified temperature. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it onto a large volume of crushed ice with vigorous stirring.

-

Isolation & Purification: The resulting precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution to remove acidic impurities. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).[9]

| Parameter | Value | Source |

| Reagents | 2-amino-5-nitrophenol, p-toluic acid | [9] |

| Catalyst/Solvent | Polyphosphoric Acid (PPA) | [9] |

| Temperature | 150 °C | [9] |

| Purification | Recrystallization from ethanol | [9] |

| Expected Yield | ~69% | [9] |

Self-Validation and Quality Control

The integrity of this synthetic protocol relies on the verification of each intermediate and the final product. Standard analytical techniques are employed for characterization:

-

Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the isolated products.

-

Melting Point (m.p.): A sharp melting point range is indicative of high purity. The reported melting point for 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole is 164 °C (437 K).[9]

-

Spectroscopy (¹H-NMR, IR): Provides unambiguous structural confirmation of the synthesized compounds by identifying characteristic functional groups and proton environments.

Conclusion

This guide details a field-proven, reliable, and scalable synthetic route to 6-nitro-1,3-benzoxazole derivatives. By focusing on the synthesis of the key 2-amino-5-nitrophenol intermediate via a cost-effective urea-based pathway, followed by a robust PPA-catalyzed cyclization, researchers are equipped with a practical methodology for accessing this valuable chemical scaffold. The provided protocols, rooted in established literature, offer a clear and validated pathway for professionals engaged in pharmaceutical and chemical research.

References

- A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly

- 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Arom

- Synthesis of 2-amino-5-nitrophenol.

- In focus: 2-Amino-5-Nitrophenol. ExSyn Corp.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

- Synthesis of 2-amino-5-nitrophenol by two step process.

- A Technical Guide to the Synthesis of Benzoxazole Derivatives

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.

- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. NIH.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Benzoxazole synthesis. Organic Chemistry Portal.

- Benzoxazole: Synthetic Methodology and Biological Activities.

- Synthesis of some benzoxazole deriv

- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.

- Introducing 6-Nitro-1,3-benzoxazole: A Versatile Chemical Compound for Various Applic

- 2-Amino-5-nitrophenol synthesis. ChemicalBook.

- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz

- 6-NITRO-1,3-BENZOXAZOLE. ChemBK.

- Process for preparing 2-amino-5-nitrophenol derivatives.

- Review of synthesis process of benzoxazole and benzothiazole derivatives.

- An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- 6-Nitro-1,3-benzoxazole. Santa Cruz Biotechnology.

- Why 6-Nitro-1,3-Benzoxazole is Crucial for Pharmaceutical Synthesis. LinkedIn.

- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput

- 2-Ethyl-6-nitro-1,3-benzoxazole. Sigma-Aldrich.

- Benzoxazoles. World Journal of Pharmaceutical Sciences.

- Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.

- One-pot synthesis of benzoxazoles via the metal-free ortho-C-H functionalization of phenols with nitroalkanes.

- 6-Nitro-1,3-benzoxazole-2-carboxylic acid. Benchchem.

- 2-Amino-5-nitrophenol. Sigma-Aldrich.

- 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. NIH.

- Method for producing 5-nitro-2aminophenol.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. tandfonline.com [tandfonline.com]

- 6. wjpsonline.com [wjpsonline.com]

- 7. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Nitro-1,3-benzoxazole-2-carboxylic acid|RUO [benchchem.com]

- 9. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. exsyncorp.com [exsyncorp.com]

- 16. 2-Amino-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 17. connectsci.au [connectsci.au]

- 18. benchchem.com [benchchem.com]

6-Nitro-1,3-benzoxazole: A Strategic Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoxazole Scaffold

The benzoxazole core, a fused heterocyclic system of benzene and oxazole, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This has led to their incorporation into numerous clinically approved drugs and a multitude of candidates in drug discovery pipelines.[2][6] Among the various substituted benzoxazoles, 6-nitro-1,3-benzoxazole serves as a pivotal intermediate, offering a unique combination of a pre-installed functional group handle (the nitro group) and a reactive aromatic system, paving the way for diverse molecular elaborations. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic applications of 6-nitro-1,3-benzoxazole in the synthesis of complex organic molecules.

Physicochemical Properties and Spectroscopic Data

6-Nitro-1,3-benzoxazole is a solid at room temperature with the molecular formula C₇H₄N₂O₃ and a molecular weight of 164.12 g/mol .[7] Its structural and electronic properties are key to its utility as a synthetic intermediate.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₃ | [7] |

| Molecular Weight | 164.12 g/mol | [7] |

| CAS Number | 17200-30-5 | [7] |

| Appearance | Solid | - |

| Melting Point | 138-140 °C | [8] |

Table 1: Physicochemical Properties of 6-Nitro-1,3-benzoxazole

The spectroscopic data provides the necessary characterization of the molecule.

| Spectroscopy | Data | Reference |

| ¹H NMR | Available | [5] |

| ¹³C NMR | Available | - |

| IR Spectroscopy | Available | - |

| Mass Spectrometry | Available | - |

Table 2: Spectroscopic Data for 6-Nitro-1,3-benzoxazole

Synthesis of 6-Nitro-1,3-benzoxazole: A Practical Approach

The most direct and common route to 6-nitro-1,3-benzoxazole involves the cyclization of 2-amino-5-nitrophenol with a one-carbon synthon. Formic acid or its derivatives, such as triethyl orthoformate, are frequently employed for this transformation.[9] The reaction proceeds via the formation of an intermediate N-(2-hydroxy-4-nitrophenyl)formamide, which then undergoes acid-catalyzed cyclodehydration.

Figure 1: General workflow for the synthesis of 6-nitro-1,3-benzoxazole.

Experimental Protocol: Synthesis from 2-Amino-5-nitrophenol and Formic Acid

This protocol is a representative procedure based on established methods for benzoxazole synthesis.

Materials:

-

2-Amino-5-nitrophenol

-

Formic acid (98-100%)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-5-nitrophenol (1.0 eq) and formic acid (5.0 eq).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-nitro-1,3-benzoxazole.

Key Reactions of 6-Nitro-1,3-benzoxazole as a Synthetic Intermediate

The synthetic utility of 6-nitro-1,3-benzoxazole stems from the reactivity of both the nitro group and the benzoxazole ring system.

Reduction of the Nitro Group: Gateway to Functionalized Amines

The reduction of the nitro group to an amine is a cornerstone transformation, yielding 6-amino-1,3-benzoxazole, a versatile precursor for a wide array of derivatives, particularly in the synthesis of bioactive molecules.[10]

Figure 2: Reduction of 6-nitro-1,3-benzoxazole to 6-amino-1,3-benzoxazole.

This method is a classic and reliable procedure for the reduction of aromatic nitro compounds.

Materials:

-

6-Nitro-1,3-benzoxazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (aqueous solution)

-

Ethyl acetate

Procedure:

-

Dissolve 6-nitro-1,3-benzoxazole (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide to precipitate tin salts.

-

Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-amino-1,3-benzoxazole.

Catalytic hydrogenation offers a cleaner alternative for the reduction of the nitro group.[4][11]

Materials:

-

6-Nitro-1,3-benzoxazole

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (balloon or hydrogenation apparatus)

Procedure:

-

In a flask suitable for hydrogenation, dissolve 6-nitro-1,3-benzoxazole (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent. Caution: Pd/C is pyrophoric and should be handled with care, always kept wet.

-

Concentrate the filtrate under reduced pressure to obtain 6-amino-1,3-benzoxazole.

Nucleophilic Aromatic Substitution (SₙAr): Modifying the Benzene Ring

The electron-withdrawing nature of the nitro group at the 6-position, coupled with the fused oxazole ring, activates the benzene ring towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of a suitable leaving group, or in some cases, a hydride ion, by a variety of nucleophiles. While the parent 6-nitro-1,3-benzoxazole does not have a conventional leaving group, related derivatives with halogens at positions 5 or 7 are excellent SₙAr substrates.[12] The nitro group itself can also be displaced under certain conditions, though this is less common.

Figure 3: Generalized mechanism of a nucleophilic aromatic substitution (SₙAr) reaction on a nitro-activated benzoxazole.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 5-Methoxy-6-nitro-1,3-benzoxazole | Methanol, Reflux | ~93% | [12] |

| Piperidine | 5-(Piperidin-1-yl)-6-nitro-1,3-benzoxazole | DMF, 80 °C | - | - |

Table 3: Examples of SₙAr Reactions on 5-Halo-6-nitro-1,3-benzoxazole Derivatives (Note: Yields and conditions are representative and may vary based on the specific substrate and reaction scale).

Applications in Drug Development

The derivatives of 6-nitro-1,3-benzoxazole, particularly 6-amino-1,3-benzoxazole, are valuable building blocks in the synthesis of a wide range of biologically active compounds.

Synthesis of Kinase Inhibitors

Many kinase inhibitors, a crucial class of anticancer agents, feature a heterocyclic core. The 6-aminobenzoxazole scaffold can be readily elaborated to construct potent inhibitors of various kinases, such as Aurora B kinase.[2][3] The amino group provides a convenient point for the introduction of diverse side chains through amide bond formation or other coupling reactions, enabling the exploration of structure-activity relationships.

Development of Antimicrobial and Anti-inflammatory Agents

The benzoxazole nucleus is present in numerous compounds with demonstrated antimicrobial and anti-inflammatory activities.[13][14] The 6-amino group of the derivative can be diazotized and converted to other functional groups, or directly acylated or alkylated to generate libraries of compounds for screening against various pathogens and inflammatory targets.

Safety and Handling

6-Nitro-1,3-benzoxazole, like many nitroaromatic compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

6-Nitro-1,3-benzoxazole is a strategically important intermediate in organic synthesis, offering a versatile platform for the construction of complex and biologically active molecules. Its synthesis from readily available starting materials and the diverse reactivity of its functional groups make it an invaluable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the quest for novel therapeutics and functional materials.

References

-

Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33(2), 406–438. [Link]

- Femy Maria K.M, Amala Babu, Sneha Antony, Dr.Vinod b, & Dr.Daisy P A. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. World Journal of Pharmaceutical Research, 10(12), 1166-1185.

- Ankita, & Singh, R. (2018). Benzoxazoles: A mini review. World Journal of Pharmaceutical Sciences, 6(10), 17-24.

-

De Rosa, M., & La Franca, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. [Link]

-

An, Y. S., Lee, E., Kwon, J., Kim, K. I., Oh, S., & Jeon, R. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3044–3048. [Link]

-

Kumar, A., Sharma, S., & Sharma, V. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

-

de Souza, M. V. N., de Almeida, M. V., Rodrigues, F. C., & Borges, J. C. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 594. [Link]

-

Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262. [Link]

- Ono, H., Sasaki, H., & Nishimura, H. (1989). U.S. Patent No. 4,831,152. Washington, DC: U.S.

- Sener, E. A., Bingol, K., & Oren, I. (2010).

- Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2024). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION.

- Centore, R., Tuzi, A., Bruno, G., & Fusco, S. (2013). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1066.

- Li, H., Zhang, L., Lv, Z., Wang, Y., & Li, H. (2022). Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395. Molecules, 28(2), 821.

- Imperial Chemical Industries Ltd. (1975). U.S. Patent No. 3,912,748. Washington, DC: U.S.

- Ciba-Geigy Corp. (1996). EP Patent No. EP0825979B1.

-

Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved from [Link]

- Priyanka Lokwani, et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

-

Darabi, H. R., Aghapoor, K., & Mohsenzadeh, F. (2006). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 11(12), 1013-1020. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

- Shao, Y. (2019). CN Patent No. CN105669477A.

- Jebbari, M., et al. (2019). 6-Nitro-1,3-benzoxazole-2(3H)-thione.

-

Darabi, H. R., Aghapoor, K., & Mohsenzadeh, F. (2006). One-Pot Reactions of Triethyl Orthoformate with Amines. ResearchGate. Retrieved from [Link]

-

Hydrogenation reaction tips and tricks. (2022, January 21). Reddit. Retrieved from [Link]

-

PubChem. (n.d.). Benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

- Shao, Y. (2019). CN Patent No. CN110156712A.

-

Soni, S., Sahiba, N., Teli, S., & Gupta, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]

-

Centore, R., Tuzi, A., & Bruno, G. (2013). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1066. [Link]

- Konishiroku Photo Industry Co Ltd. (1988).

-

PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

- Abad, A., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 25(23), 5629.

- Reisch, J. (2011). Palladium on Carbon (Pd/C)

-

What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. (2019, February 10). ResearchGate. Retrieved from [Link]

- Batley, J. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- Dyadyuchenko, A. S., Kiselyov, A. S., & Kislyi, V. P. (2010). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 15(1), 356-366.

- Deng, X., & Mani, N. S. (2008). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 10(7), 1307-1310.

-

Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Kouakou, A., Hakima, C., El Mostapha, R., & Viale, M. (2015). SnCl2/RSH: A versatile catalytic system for the synthesis of 4-Alkylsulfanyl-indazole derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. 6-amino-1,3-benzoxazol-2(3H)-one | C7H6N2O2 | CID 826989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 1H NMR spectrum [chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rsc.org [rsc.org]

- 8. CN105669477A - Method for producing 5-nitro-2aminophenol - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]

- 13. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

6-Nitro-1,3-benzoxazole: A Scaffolding Guide for Medicinal Chemistry Exploration

Abstract

The benzoxazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1] The introduction of a nitro group to this privileged scaffold, specifically at the 6-position, presents a compelling opportunity for the development of novel therapeutics. This technical guide serves as an in-depth exploration of the potential applications of 6-Nitro-1,3-benzoxazole in medicinal chemistry. While direct and extensive biological data for this specific molecule is nascent, this document synthesizes information from structurally analogous compounds to provide a predictive framework for its utility as an anticancer and antimicrobial agent. We will delve into the rationale behind its potential mechanisms of action, provide detailed experimental protocols for its synthesis and biological evaluation, and offer insights into structure-activity relationships that can guide future drug discovery efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of 6-Nitro-1,3-benzoxazole for therapeutic innovation.

Introduction: The Benzoxazole Core and the Influence of the Nitro Group

The benzoxazole scaffold, a bicyclic system comprising a fused benzene and oxazole ring, is a recurring motif in a vast array of biologically active molecules.[1] Its planarity, aromaticity, and ability to participate in various non-covalent interactions make it an ideal framework for engaging with biological targets. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

The introduction of a nitro group (-NO₂) at the 6-position of the benzoxazole ring is a strategic chemical modification that can profoundly influence the molecule's electronic properties and biological activity. The strong electron-withdrawing nature of the nitro group can modulate the reactivity of the entire ring system, impacting its interaction with biomolecules. Furthermore, nitroaromatic compounds are known to undergo bioreductive activation under hypoxic conditions, a characteristic feature of the tumor microenvironment, which can lead to the formation of cytotoxic reactive nitrogen species. This positions 6-Nitro-1,3-benzoxazole as a promising candidate for the development of hypoxia-activated prodrugs for cancer therapy.

Potential Therapeutic Applications

Based on the extensive literature on nitro-substituted heterocyclic compounds and benzoxazole derivatives, we can project two primary areas of therapeutic potential for 6-Nitro-1,3-benzoxazole: oncology and infectious diseases.

Anticancer Potential: A Hypoxia-Activated Strategy

The solid tumor microenvironment is often characterized by regions of low oxygen tension, or hypoxia. This physiological state is a hallmark of many cancers and is associated with resistance to conventional therapies. Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are highly expressed in hypoxic cells, leading to the generation of cytotoxic species that can induce DNA damage and apoptosis. This "bioreductive activation" forms the basis of hypoxia-selective cancer therapy.

While direct anticancer data for 6-Nitro-1,3-benzoxazole is not yet available, studies on structurally similar compounds provide a strong rationale for its investigation. For instance, derivatives of 7-nitro-2,1,3-benzoxadiazole have been shown to act as suicide inhibitors of glutathione S-transferases (GSTs), enzymes often overexpressed in cancer cells and involved in detoxification and drug resistance.[3] Inhibition of GSTs can lead to the activation of apoptotic pathways. One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has demonstrated potent anticancer activity in melanoma cell lines, with IC₅₀ values in the low micromolar range.[4]

Furthermore, various 6-nitro-1H-benzimidazole derivatives have shown significant anticancer activity against multiple cell lines, with IC₅₀ values comparable to the standard drug paclitaxel.[5] Given the structural similarity, it is plausible that 6-Nitro-1,3-benzoxazole could exhibit similar cytotoxic effects, potentially through a hypoxia-activated mechanism.

Logical Workflow for Anticancer Evaluation:

Caption: Workflow for the anticancer evaluation of 6-Nitro-1,3-benzoxazole.

Antimicrobial Activity: Targeting Essential Bacterial Processes

The benzoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The incorporation of a nitro group can enhance this activity. A notable example is the benzoxazole-nitrothiophene hybrid molecule, IITR00803, which has demonstrated broad-spectrum antibacterial activity against enteric pathogens.[2] This compound was found to disrupt the bacterial membrane potential, a critical process for bacterial survival.

While the parent 6-Nitro-1,3-benzoxazole has not been explicitly tested, derivatives such as 1,3-Bis(6-nitrobenzo[d]oxazol-2-yl)propane have been identified as promising antimicrobial agents.[6] The antimicrobial potential of 6-Nitro-1,3-benzoxazole likely stems from its ability to interfere with essential cellular processes in bacteria, potentially through mechanisms similar to other nitro-heterocyclic drugs which can generate reactive nitrogen species upon reduction, leading to oxidative stress and damage to cellular components.

Logical Workflow for Antimicrobial Evaluation:

Caption: Workflow for the antimicrobial evaluation of 6-Nitro-1,3-benzoxazole.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and biological evaluation of 6-Nitro-1,3-benzoxazole. These are based on established methods for similar compounds and should be optimized as needed.

Synthesis of 6-Nitro-1,3-benzoxazole

A plausible synthetic route to 6-Nitro-1,3-benzoxazole involves the cyclization of 2-amino-5-nitrophenol.

Protocol: Synthesis from 2-Amino-5-nitrophenol and Triethyl Orthoformate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitrophenol (1 equivalent) in triethyl orthoformate (5-10 equivalents).

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (0.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 140-150 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.

-